

An In-Depth Technical Guide to JMV 449: Structure, Properties, and Experimental Protocols

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Compound of Interest		
Compound Name:	Jmv 449	
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Abstract

JMV 449 is a potent and metabolically stable synthetic peptide that acts as a high-affinity agonist for the neurotensin receptor 1 (NTS1). Structurally, it is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13). This guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of **JMV 449**. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Additionally, the known signaling pathways activated by **JMV 449** are illustrated, offering insights into its mechanism of action.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator and hormone in the central nervous system and periphery. Its diverse physiological roles, including the regulation of pain, temperature, and dopamine pathways, have made its receptors, particularly the high-affinity neurotensin receptor 1 (NTS1), attractive therapeutic targets. However, the clinical utility of native neurotensin is limited by its poor metabolic stability. **JMV 449** was developed as a potent and stable analogue to overcome this limitation, making it a valuable tool for studying neurotensin pharmacology and a potential lead compound for drug development.



Structure and Physicochemical Properties

JMV 449 is a hexapeptide analogue of neurotensin-(8-13) with a reduced peptide bond between the first two lysine residues. This modification confers significant resistance to enzymatic degradation.

Table 1: Physicochemical Properties of JMV 449

Property	Value	Reference
Molecular Formula	СзвН66NвО7	
Molecular Weight	746.96 g/mol	
Sequence	H-Lys-ψ(CH2NH)-Lys-Pro-Tyr- lle-Leu-OH	[1]
Appearance	White to off-white powder	
Solubility	Soluble in water	_
Purity	≥95% (HPLC)	
Storage	Store at -20°C	

Biological Activity

JMV 449 is a potent agonist at neurotensin receptors, exhibiting high affinity for the NTS1 receptor. Its biological effects are consistent with the activation of this receptor and include potent analgesic, hypothermic, and neuroprotective activities.

Table 2: In Vitro and In Vivo Activity of **JMV 449**



Assay	Parameter	Value	Species	Reference
Neurotensin Receptor Binding	IC50	0.15 nM	Neonatal mouse brain	
Guinea Pig Ileum Contraction	EC50	1.9 nM	Guinea Pig	
Analgesia (Tail- flick test)	Effective Dose	i.c.v. injection	Mouse	[1]
Hypothermia	Effective Dose	i.c.v. injection	Mouse	[1]
Neuroprotection	Effective Dose	i.c.v. injection	Mouse	

Experimental Protocols Neurotensin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **JMV 449** for the neurotensin receptor using [125]-labeled neurotensin ([125]-NT).

Materials:

- Neonatal mouse brains
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA
- Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA, 1 mM bacitracin, and 1 μ M captopril
- [125]-NT (specific activity ~2000 Ci/mmol)
- JMV 449 and other competing ligands
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation fluid
- Gamma counter



Procedure:

- Membrane Preparation: Homogenize neonatal mouse brains in ice-cold homogenization buffer using a Polytron homogenizer. Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in incubation buffer to a final protein concentration of 100-200 µg/mL.
- Binding Reaction: In a final volume of 250 μL, add 50 μL of membrane preparation, 50 μL of [125 I]-NT (final concentration ~0.1 nM), and 50 μL of varying concentrations of **JMV 449** or other competing ligands. For total binding, add 50 μL of incubation buffer instead of a competing ligand. For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 1 μM).
- Incubation: Incubate the reaction mixtures at 25°C for 30 minutes.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of **JMV 449** by non-linear regression analysis of the competition binding data.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the contractile response of guinea pig ileum to **JMV 449**, providing a functional measure of its agonist activity.

Materials:

Male guinea pigs (250-350 g)



- Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6.
- JMV 449
- Organ bath with an isometric force transducer
- Data acquisition system

Procedure:

- Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.
 Cleanse the segment by flushing with Tyrode's solution. Cut the ileum into 2-3 cm long segments.
- Mounting: Mount the ileum segment vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. Apply a resting tension of 1 g.
- Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Contraction Measurement: Add cumulative concentrations of JMV 449 to the organ bath and record the isometric contractions until a maximal response is achieved.
- Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine). Calculate the EC₅₀ value of **JMV 449** from the concentration-response curve.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the analgesic effect of **JMV 449** in mice by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

Male Swiss mice (20-25 g)



- JMV 449 dissolved in sterile saline
- Tail-flick analgesia meter
- Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

- Animal Preparation: Acclimatize the mice to the experimental room for at least 1 hour before testing.
- Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a
 beam of radiant heat on the ventral surface of the tail and measuring the time taken to flick
 the tail away. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
- Drug Administration: Administer JMV 449 via i.c.v. injection. A typical injection volume is 5 μL.
- Post-treatment Latency: Measure the tail-flick latency at various time points after JMV 449
 administration (e.g., 15, 30, 60, and 120 minutes).
- Data Analysis: Express the analgesic effect as the percentage of the maximal possible effect (% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Hypothermia Assay

This protocol measures the change in core body temperature in mice following the administration of **JMV 449**.

Materials:

- Male Swiss mice (20-25 g)
- JMV 449 dissolved in sterile saline
- Rectal thermometer or implantable telemetry probes



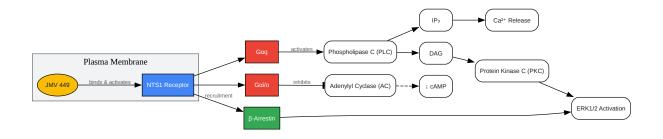
• Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

- Animal Preparation: House the mice individually and allow them to acclimatize to the experimental room temperature.
- Baseline Temperature: Measure the baseline core body temperature of each mouse.
- Drug Administration: Administer JMV 449 via i.c.v. injection.
- Post-treatment Temperature: Measure the core body temperature at regular intervals after
 JMV 449 administration (e.g., every 30 minutes for 2-3 hours).
- Data Analysis: Calculate the change in body temperature (ΔT) from the baseline for each time point.

Signaling Pathways

Activation of the NTS1 receptor by **JMV 449** initiates a cascade of intracellular signaling events. NTS1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to diverse downstream effects.



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Caption: **JMV 449** signaling cascade via the NTS1 receptor.



Synthesis and Metabolic Stability

JMV 449 is synthesized using solid-phase peptide synthesis. The key step is the introduction of the reduced peptide bond (ψ [CH₂NH]) between the two lysine residues. This is typically achieved by reductive amination of a resin-bound amino aldehyde with the N-terminus of the growing peptide chain.

The pseudopeptide bond in **JMV 449** renders it highly resistant to degradation by peptidases, resulting in a significantly longer plasma half-life compared to native neurotensin.[2] Studies have shown that while neurotensin is rapidly degraded in plasma, **JMV 449** and similar analogues exhibit enhanced stability.[2][3]

Pharmacokinetics

Detailed pharmacokinetic studies of **JMV 449** are limited in the public domain. However, based on its structure and the properties of similar neurotensin analogues, it is expected to have improved pharmacokinetic properties compared to native neurotensin, including a longer half-life and potentially better bioavailability, although central administration is still required for its primary neurological effects. The metabolic stability of **JMV 449** suggests that it would have a slower clearance rate.

Conclusion

JMV 449 is a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its high potency, selectivity for the NTS1 receptor, and enhanced metabolic stability make it a superior probe compared to native neurotensin. The detailed experimental protocols provided in this guide are intended to standardize methodologies and facilitate further research into the therapeutic potential of **JMV 449** and other neurotensin receptor agonists in areas such as pain management, neurodegenerative diseases, and psychiatric disorders. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its potential for clinical development.

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